Ifidancitinib

Catalog No.
S530431
CAS No.
1236667-40-5
M.F
C20H18FN5O3
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ifidancitinib

CAS Number

1236667-40-5

Product Name

Ifidancitinib

IUPAC Name

5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one

Molecular Formula

C20H18FN5O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C20H18FN5O3/c1-10-6-13(8-16(28-3)17(10)21)24-19-22-9-11(2)18(26-19)23-12-4-5-15-14(7-12)25-20(27)29-15/h4-9H,1-3H3,(H,25,27)(H2,22,23,24,26)

InChI Key

OYFMQDVLFYKOPZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C

Solubility

Soluble in DMSO

Synonyms

Ifidancitinib; ifidancitinibum

Canonical SMILES

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C

Description

The exact mass of the compound Ifidancitinib is 647.2227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studies on Autoimmune Diseases

Several scientific studies are exploring the efficacy of ifidancitinib in treating autoimmune diseases. These studies primarily focus on conditions where the immune system mistakenly attacks healthy tissues.

  • Alopecia Areata: Studies investigating ifidancitinib for alopecia areata, an autoimmune disease that causes hair loss, have shown promising results. A phase 2 trial showed that ifidancitinib treatment led to significant hair regrowth compared to the placebo group .
  • Ulcerative Colitis: Research is ongoing to determine ifidancitinib’s effectiveness in ulcerative colitis, an inflammatory bowel disease. Early studies suggest that it may help induce and maintain remission Source: Gut. 2022;71(1):101-109: .

Ifidancitinib is a small molecule compound classified as a Janus kinase 1 and Janus kinase 3 inhibitor. It is primarily developed for the treatment of atopic dermatitis, a chronic inflammatory skin condition characterized by pruritus and skin barrier dysfunction. The compound acts topically and has been evaluated in clinical trials for its efficacy and safety profile. Ifidancitinib's mechanism of action involves the inhibition of specific signaling pathways that are crucial for the inflammatory response associated with atopic dermatitis, particularly targeting the Th2 immune pathway, which plays a significant role in the disease's pathogenesis .

The chemical structure of Ifidancitinib allows it to interact with Janus kinases, specifically inhibiting their activity. This inhibition prevents the phosphorylation of signal transducer and activator of transcription proteins, thereby blocking downstream inflammatory signaling pathways. While specific

Ifidancitinib exhibits significant biological activity by modulating immune responses. In clinical trials, it has demonstrated effectiveness in reducing the severity of atopic dermatitis symptoms, including pruritus and inflammation. For instance, patients treated with Ifidancitinib showed improvements in the Physician Global Assessment scores and Eczema Area and Severity Index scores over several weeks . Its ability to inhibit Th2 cytokines such as interleukin-4 and interleukin-13 is particularly noteworthy, as these cytokines are key drivers of the inflammatory process in atopic dermatitis .

The synthesis of Ifidancitinib involves multi-step organic reactions typical for small molecule drug development. While specific synthetic pathways are proprietary to the developers (Aclaris Therapeutics and Rigel Pharmaceuticals), compounds of this nature generally undergo processes such as:

  • Formation of Core Structures: Utilizing methods like cyclization or condensation reactions to create the central pharmacophore.
  • Functionalization: Introducing various functional groups that enhance solubility or bioactivity.
  • Purification: Employing techniques such as chromatography to isolate the desired product from by-products.

Further details on its synthesis may require access to proprietary data or patents held by its developers .

Ifidancitinib is primarily being investigated for its application in treating atopic dermatitis. Its topical formulation aims to provide localized relief from inflammation and itching without systemic side effects commonly associated with oral medications. Additionally, there have been exploratory studies into its potential use for other skin disorders, although these applications are still under investigation .

Interaction studies involving Ifidancitinib have focused on its pharmacokinetics and potential drug-drug interactions. Given its mechanism of action targeting Janus kinases, interactions with other immunomodulatory agents or topical treatments may alter its efficacy or safety profile. For instance, concurrent use with corticosteroids could enhance therapeutic outcomes but may also increase the risk of side effects due to overlapping mechanisms of action . Detailed interaction profiles are essential for clinicians when considering treatment regimens involving Ifidancitinib.

Ifidancitinib shares similarities with other Janus kinase inhibitors used in dermatological applications. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionIndicationsUnique Features
RuxolitinibJanus kinase 1 and 2 inhibitorAtopic dermatitisApproved for multiple indications including myelofibrosis
TofacitinibJanus kinase 1 and 3 inhibitorRheumatoid arthritisOral formulation available; broader autoimmune applications
BaricitinibJanus kinase 1 and 2 inhibitorAtopic dermatitisApproved for rheumatoid arthritis; oral administration
DelgocitinibSelective Janus kinase 1 inhibitorAtopic dermatitisFocused on topical delivery; selective inhibition reduces side effects
IfidancitinibJanus kinase 1 and 3 inhibitorAtopic dermatitisTopical application; unique focus on Th2-driven inflammation

Ifidancitinib's specificity for Janus kinases 1 and 3 distinguishes it within this class, particularly regarding its targeted approach in treating inflammatory skin conditions like atopic dermatitis .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

395.13936762 g/mol

Monoisotopic Mass

395.13936762 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R105E71J13

Wikipedia

Ifidancitinib

Dates

Modify: 2024-02-18

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